molecular formula C22H20FN5O4 B2872936 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone CAS No. 2034516-49-7

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone

Cat. No. B2872936
CAS RN: 2034516-49-7
M. Wt: 437.431
InChI Key: YEZIAFPQHKHZNL-UHFFFAOYSA-N
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Description

The compound “(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It is a piperazine derivative . The interest in this compound is related to its potential use in the synthesis of Doxazosin .


Synthesis Analysis

The synthesis of this compound can be quite complex. One proposed method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves using 2,3-dihydroxybenzoic acid as the initial material, followed by alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a 1,4-dioxin ring, a piperazine ring, and a 1,2,3-triazole ring . The crystal structure of a similar compound has been reported, with a triclinic crystal system .

Scientific Research Applications

Catalyst-Free Synthesis

An efficient catalyst- and solvent-free synthesis approach was developed for regioselective synthesis of related heterocyclic compounds. This method was applied to synthesize (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its derivatives through microwave-assisted Fries rearrangement. Theoretical studies complemented the synthesis process, providing insights into the reaction mechanisms and structural conformations of the compounds (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. The structural diversity of these compounds, derived from various synthetic routes, showed good to moderate activities against selected microbial strains, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Antiproliferative Exploration

The structural characterization and antiproliferative activity of a novel heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, were explored. X-ray diffraction studies confirmed its molecular structure, and preliminary tests indicated antiproliferative effects, demonstrating the compound's potential in therapeutic applications (Prasad et al., 2018).

Design and Synthesis for B-Raf Inhibition

A study focused on the design and synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives for B-Raf kinase inhibition. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure significantly improved the bioactivity of these compounds, highlighting the potential for the development of new cancer therapeutic agents (Yang et al., 2012).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c23-15-7-5-14(6-8-15)19-20(25-26-24-19)22(30)28-11-9-27(10-12-28)21(29)18-13-31-16-3-1-2-4-17(16)32-18/h1-8,18H,9-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZIAFPQHKHZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=NNN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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